7-Fluorochroman-4-one is a chemical compound that has garnered interest in various fields of research due to its potential applications. The compound is a derivative of chroman-4-one, which is a scaffold present in many biologically active molecules. The fluorine atom at the 7th position of the chroman ring can significantly alter the chemical and biological properties of the molecule, making it a valuable target for synthesis and study in medicinal chemistry and other scientific disciplines.
In analytical chemistry, fluorogenic compounds like 7-amino-4-carbamoylmethylcoumarin (ACC), which is structurally related to 7-Fluorochroman-4-one, are used to create substrates for protease enzymes. The solid-phase synthesis method for these substrates allows for the efficient preparation of compounds that can be used to study enzyme activity. The ACC fluorophore serves as a bifunctional leaving group, which, upon cleavage by the protease, increases fluorescence and allows for the detection and quantification of protease activity1.
In medicinal chemistry, derivatives of 7-Fluorochroman-4-one, such as the 7-fluoro-4-chromone-3-sulfur compounds, have been synthesized and evaluated for biological activities. For example, the Flosequinan-like sulfoxide has been prepared and its vasodilating activity has been tested in isolated rat aorta ring segments. This suggests potential applications in the development of cardiovascular drugs2.
The study of fluoroquinolones, which are structurally related to 7-Fluorochroman-4-one, has revealed a broad spectrum of antibacterial activity. These compounds have been shown to be effective against gram-negative bacilli and cocci in vitro. The fluoroquinolones, such as norfloxacin and ciprofloxacin, have been evaluated for their pharmacokinetics and therapeutic potential, including tolerability in patients, indicating their importance in the development of new antibacterial agents3.
7-Fluorochroman-4-one is synthesized from starting materials such as 3,5-difluorophenol, making it accessible for various research applications. It falls under the category of heterocyclic compounds, specifically within the broader class of chromanones. These compounds are notable for their structural variations and biological significance .
The synthesis of 7-Fluorochroman-4-one typically involves several key steps:
This synthetic route can be optimized for industrial production to reduce costs and environmental impact by utilizing readily available reagents and solvents .
The molecular structure of 7-Fluorochroman-4-one features a chromanone backbone with a fluorine atom at the 7th position. The structural formula indicates that it consists of a benzene ring fused with a dihydropyran moiety.
7-Fluorochroman-4-one can participate in various chemical reactions:
The mechanism of action for 7-Fluorochroman-4-one involves its interaction with various biological targets:
Chromanone derivatives, including 7-Fluorochroman-4-one, exhibit a range of pharmacological activities by modulating enzyme activity and receptor binding.
The compound has been shown to influence several biochemical pathways that lead to anti-inflammatory, antiviral, and anticancer effects. These actions are often mediated through inhibition or activation of specific enzymes or receptors involved in cellular signaling pathways .
The physical and chemical properties of 7-Fluorochroman-4-one include:
These properties are crucial for understanding its behavior in various applications and reactions .
7-Fluorochroman-4-one has a wide range of applications across various fields:
7-Fluorochroman-4-one, systematically named 7-fluoro-3,4-dihydro-2H-chromen-4-one, is a fluorinated heterocyclic compound with the molecular formula C₉H₇FO₂ and a molecular weight of 166.15 g/mol. Its CAS registry number is 113209-68-0, and it is identified by InChIKey HRPULQFHSZKTNA-UHFFFAOYSA-N
[1] [3]. The core structure comprises a benzopyran ring system fused to a ketone group at the 4-position, with a fluorine atom substituent at the 7-position of the aromatic ring. This planar chromanone scaffold features a carbonyl group conjugated with the benzene ring, influencing its electronic properties [1] .
Structural Characteristics:
Table 1: Physicochemical Properties of 7-Fluorochroman-4-one
Property | Value | Method/Description | |
---|---|---|---|
Molecular Weight | 166.15 g/mol | - | |
LogP (Consensus) | 1.97 | Average of iLOGP, XLOGP3, WLOGP, MLOGP | |
Water Solubility (ESOL) | 1.12 mg/mL (0.00672 M) | Soluble | |
Boiling Point | 114–116 °C | Experimental | |
Melting Point | Not specified | - | |
Refractivity | 40.97 | Molar refractivity | [3] [7] |
The fluorine atom inductively withdraws electron density, enhancing electrophilicity at the carbonyl carbon and facilitating nucleophilic addition reactions. This electronic perturbation also increases lipophilicity (LogP ~1.97), promoting membrane permeability in biological systems [3] .
The synthesis of fluorinated chromanones emerged prominently in the 1990s, driven by advances in halogenation and coupling methodologies. Early routes relied on electrophilic fluorination of chroman-4-one precursors using reagents like Selectfluor™, though yields were moderate due to regioselectivity challenges [4]. A pivotal development occurred with the adaptation of Suzuki-Miyaura coupling, enabling precise introduction of bromine and fluorine at the 6- and 7-positions, respectively, under palladium catalysis [4].
Table 2: Evolution of Synthetic Methods for Fluorinated Chromanones
Method | Conditions | Key Advance | Limitations | |
---|---|---|---|---|
Electrophilic Halogenation | NBS/Selectfluor™, CH₃CN, 25°C | Regioselective C–H activation | Low yields (~40%) | |
Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | High regiocontrol (e.g., 6-Br-7-F derivative) | Requires anhydrous conditions | |
Continuous Flow Reactors | Microfluidic systems, 120°C, <5 min | Scalability (>90% yield) | High equipment cost | [4] [7] |
Industrial production now leverages continuous flow reactors for 6-substituted derivatives, achieving yields >90% and throughputs of kilograms/day. These systems optimize exothermic reactions like bromination while minimizing decomposition pathways [4]. The commercial availability of 7-fluorochroman-4-one (purity: 97%, Ambeed; 99%, Ossila) reflects these matured synthetic protocols [1] [7].
Fluorinated chromanones serve as privileged scaffolds in drug design due to their balanced lipophilicity, metabolic stability, and target-binding versatility. The fluorine atom augments bioactivity through enhanced membrane penetration (LogP ~1.97–2.26) and modulation of enzyme active sites [3] [7] [9].
Cytochrome P450 Modulation: Computational screening predicts 7-fluorochroman-4-one as a CYP1A2 inhibitor (probability >0.83), enabling repurposing for metabolic pathway interference [3].
Pharmacokinetic Advantages:
Table 3: Druglikeness and Pharmacokinetic Profiles of Chromanone Derivatives
Parameter | 7-Fluorochroman-4-one | 6,7-Difluorochroman-4-one | 6-Fluorochroman-2-carboxylic Acid | |
---|---|---|---|---|
Lipinski Violations | 0 | 0 | 0 | |
GI Absorption | High | High | High | |
BBB Permeant | Yes | Yes | No | |
CYP1A2 Inhibition | Yes | Yes | Not reported | |
Log Kp (Skin Permeation) | -6.26 cm/s | -6.30 cm/s | Not reported | [3] [8] [9] |
Future directions include developing multi-target ligands for age-related diseases and exploiting fluorinated chromanones in positron emission tomography (PET) tracers via ¹⁸F-radiolabeling [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7